molecular formula C20H21Cl2N3O3 B2454431 6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320504-92-3

6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

货号 B2454431
CAS 编号: 2320504-92-3
分子量: 422.31
InChI 键: HHJWTLDRARMJRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as CR845, is a novel drug candidate that has been developed for the treatment of acute and chronic pain. It belongs to the class of kappa opioid receptor agonists, which selectively activate the kappa opioid receptor in the central nervous system.

作用机制

6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one selectively activates the kappa opioid receptor in the central nervous system. Activation of the kappa opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. Unlike other opioid receptor agonists, this compound does not activate the mu opioid receptor, which is responsible for the development of tolerance and dependence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and can inhibit the activation of glial cells in the central nervous system. In addition, this compound can reduce the activity of the HPA axis, which is responsible for the release of stress hormones.

实验室实验的优点和局限性

One of the main advantages of 6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is its selectivity for the kappa opioid receptor. This makes it a promising candidate for the development of novel analgesic drugs that do not produce the side effects associated with mu opioid receptor agonists. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of 6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one. One potential application is the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with current therapies. In addition, this compound may have potential as a treatment for depression and anxiety disorders, which are often associated with chronic pain. Finally, further research is needed to optimize the pharmacokinetic properties of this compound, such as solubility and half-life, to improve its efficacy as a therapeutic agent.
Conclusion:
This compound is a promising drug candidate for the treatment of acute and chronic pain. Its selectivity for the kappa opioid receptor makes it a promising alternative to mu opioid receptor agonists, which are associated with tolerance and dependence. Further research is needed to optimize the pharmacokinetic properties of this compound and to explore its potential as a treatment for other conditions, such as neuropathic pain and depression.

合成方法

6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is synthesized using a multi-step process that involves the preparation of several intermediates. The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with piperidine and pyridine-3-carboxylic acid to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and chromatography.

科学研究应用

6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential as a novel analgesic drug. It has been shown to be effective in reducing pain in various animal models of acute and chronic pain. In addition, this compound has been found to have anti-inflammatory properties and can reduce the release of pro-inflammatory cytokines. This compound has also been investigated for its potential as a treatment for opioid addiction and withdrawal symptoms.

属性

IUPAC Name

6-cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c21-14-3-5-18(16(22)11-14)28-12-20(27)24-9-7-15(8-10-24)25-19(26)6-4-17(23-25)13-1-2-13/h3-6,11,13,15H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJWTLDRARMJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。